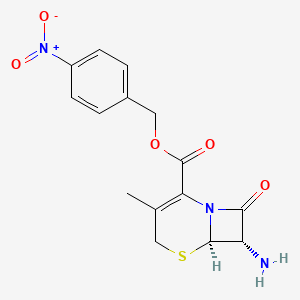
p-Nitrobenzyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 249-454-3, also known as 2,2,4-trimethylpentane, is a branched-chain alkane with the molecular formula C8H18. It is a colorless liquid with a characteristic odor and is commonly used as a reference fuel in octane rating tests for gasoline.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,4-trimethylpentane can be synthesized through the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2,2,4-trimethylpentane involves the catalytic cracking of petroleum hydrocarbons, followed by distillation to separate the desired compound. The process is optimized to maximize yield and purity, ensuring the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-trimethylpentane undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen or oxidizing agents, 2,2,4-trimethylpentane can undergo oxidation to form carbon dioxide and water.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of a halogenating agent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reactions typically occur under acidic or basic conditions.
Substitution: Halogenation reactions often use chlorine or bromine as the halogenating agents, with ultraviolet light or heat as the activation energy source.
Major Products Formed
Oxidation: The primary products of oxidation are carbon dioxide and water.
Substitution: Halogenation reactions produce halogenated derivatives of 2,2,4-trimethylpentane, such as 2-chloro-2,4,4-trimethylpentane.
Aplicaciones Científicas De Investigación
2,2,4-trimethylpentane has several scientific research applications, including:
Chemistry: It is used as a reference fuel in octane rating tests to determine the anti-knock properties of gasoline.
Biology: It serves as a solvent in various biochemical assays and experiments.
Medicine: It is used in the formulation of certain pharmaceutical products.
Industry: It is employed as a solvent and intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,4-trimethylpentane involves its interaction with molecular targets and pathways in various applications. In octane rating tests, it acts as a standard reference fuel to measure the performance of gasoline. In biochemical assays, it functions as a solvent to dissolve and stabilize compounds for analysis.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3-trimethylpentane
- 2,3,4-trimethylpentane
- 2,2,4-trimethylhexane
Uniqueness
2,2,4-trimethylpentane is unique due to its specific branched structure, which imparts distinct physical and chemical properties. Its high octane rating makes it an ideal reference fuel for gasoline performance testing, distinguishing it from other similar compounds.
Propiedades
Número CAS |
29124-83-2 |
|---|---|
Fórmula molecular |
C15H15N3O5S |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl (6R,7S)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H15N3O5S/c1-8-7-24-14-11(16)13(19)17(14)12(8)15(20)23-6-9-2-4-10(5-3-9)18(21)22/h2-5,11,14H,6-7,16H2,1H3/t11-,14+/m0/s1 |
Clave InChI |
ABTUPEBOWRKQLD-SMDDNHRTSA-N |
SMILES isomérico |
CC1=C(N2[C@@H]([C@H](C2=O)N)SC1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
CC1=C(N2C(C(C2=O)N)SC1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


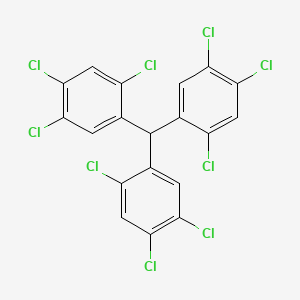
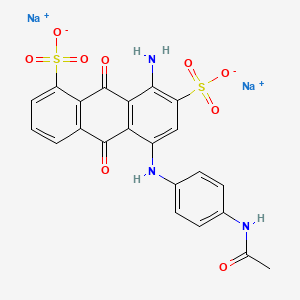

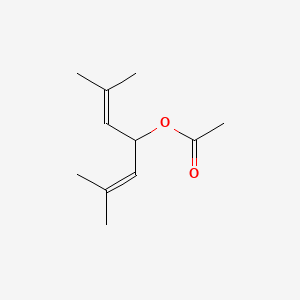
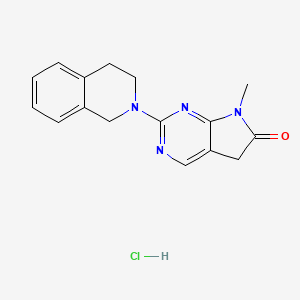
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)


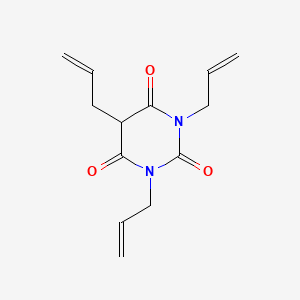

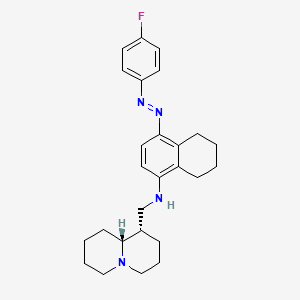

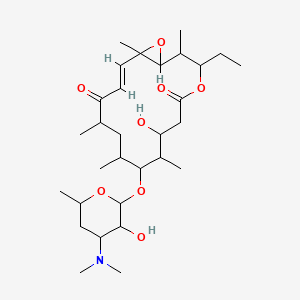
![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
